2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole group fused to a pyridazinone core (6-oxo-1,6-dihydropyridazine) and linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazole moiety. The pyridazinone scaffold is notable for its hydrogen-bonding capacity, which may influence target binding affinity.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-9-18-19-16(26-9)17-14(22)7-21-15(23)5-3-11(20-21)10-2-4-12-13(6-10)25-8-24-12/h2-6H,7-8H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPSBLGMWCDZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridazinone ring: This involves the reaction of hydrazine with a suitable diketone.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a carboxylic acid derivative.
Coupling reactions: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the pyridazinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Substituted derivatives at the acetamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the pyridazinone and thiadiazole rings could form hydrogen bonds or electrostatic interactions with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other benzodioxole- and heterocycle-containing acetamides. A key analogue is N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyrimidin-1-yl]Acetamide (CAS 1058198-01-8, Table 1 ), which differs in three critical regions:
Core Heterocycle: The analogue employs a pyrimidinone (6-oxo-1,6-dihydropyrimidine) instead of a pyridazinone.
Substituent on Acetamide : The methoxyphenyl group in the analogue contrasts with the thiadiazole group in the target compound. Methoxyphenyl groups enhance π-π stacking but may reduce metabolic stability due to demethylation risks.
Benzodioxole Attachment: The analogue’s benzodioxole is linked via a methylene bridge, whereas the target compound directly fuses it to the pyridazinone. This difference could alter steric effects and electronic distribution.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Implications
- Metabolic Stability : The thiadiazole group in the target compound may confer resistance to oxidative metabolism compared to the methoxyphenyl group in the analogue, which is susceptible to demethylation .
- Solubility: The pyridazinone core’s polarity could improve aqueous solubility relative to the pyrimidinone-based analogue.
- Target Selectivity : The thiadiazole’s electron-withdrawing nature might favor interactions with cysteine-rich enzymatic active sites (e.g., kinases or proteases), whereas methoxyphenyl groups are common in GPCR-targeting ligands.
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that exhibits potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.4 g/mol. Its structure features a benzodioxole ring and a pyridazinone core, which are known to contribute to its biological activities.
The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors within biological pathways. The compound may modulate the activity of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways involving cyclic nucleotides .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of derivatives related to the benzodioxole structure. While specific data on this compound's activity is limited, related compounds have shown varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) were determined for several derivatives in studies that included strains such as Bacillus subtilis and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 50 | Bacillus subtilis |
| Compound B | 100 | Escherichia coli |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. PDE inhibitors have been shown to reduce inflammation in various models. In particular, PDE4 inhibitors have demonstrated efficacy in reducing airway hyperreactivity in asthmatic models . This suggests that similar mechanisms may be applicable to our compound.
Study 1: Antibacterial Screening
In a screening study of related benzodioxole derivatives, only a few exhibited significant antibacterial activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: In Vivo Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of PDE inhibitors derived from similar structures. The results indicated that these compounds could significantly reduce inflammatory markers in vivo, suggesting that our compound might share similar properties .
Q & A
Q. Validation :
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Spectroscopic characterization :
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .
How can researchers resolve contradictions in reported biological activities of thiadiazole-acetamide derivatives?
Advanced Research Question
Contradictions in biological data (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:
- Structural variations : Substituents on the thiadiazole or benzodioxole ring alter target specificity. For example, electron-withdrawing groups enhance antimicrobial activity, while bulky groups favor anti-inflammatory effects .
- Assay conditions : Differences in cell lines (e.g., Staphylococcus aureus vs. E. coli) or concentration ranges (IC₅₀ vs. MIC).
- Methodology :
What experimental design considerations are critical for optimizing the compound’s pharmacokinetic properties?
Advanced Research Question
Key factors include:
- Solubility enhancement : Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) to improve aqueous solubility .
- Metabolic stability :
- In vitro microsomal assays : Liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Structural modifications : Introduce methyl or fluorine groups at metabolically labile sites (e.g., pyridazinone C-6) .
- Bioavailability :
How can computational modeling guide the compound’s target interaction studies?
Advanced Research Question
- Docking simulations : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., COX-2 or bacterial topoisomerase IV). Focus on hydrogen bonding with pyridazinone’s carbonyl group and hydrophobic interactions with the benzodioxole ring .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Validation : Compare computational results with experimental data (e.g., SPR or ITC binding affinities) .
What strategies address low yields in the final amidation step?
Advanced Research Question
Low yields (<50%) may result from:
- Side reactions : Competing hydrolysis of the activated ester intermediate. Mitigate by using anhydrous solvents and low temperatures (0–5°C) .
- Catalyst selection : Replace EDC with DCC or HATU for sterically hindered amines .
- Workup optimization : Quench reactions with ice-cold water to precipitate the product, minimizing losses during extraction .
How should researchers link this compound’s design to broader theoretical frameworks?
Advanced Research Question
- Structure-activity relationship (SAR) : Align with bioisosteric principles (e.g., replacing oxygen in benzodioxole with sulfur in thiadiazole) to enhance metabolic stability .
- Pharmacophore modeling : Identify critical motifs (e.g., pyridazinone’s carbonyl as a hydrogen bond acceptor) for target engagement .
- Mechanistic studies : Use knock-out models (e.g., CRISPR-edited enzymes) to validate hypothesized pathways .
What are the best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Process control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported HOBt) to reduce waste .
- Crystallization optimization : Employ anti-solvent addition (e.g., water into ethanol) to control particle size and polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
